molecular formula C11H22O5 B125490 (R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate CAS No. 144461-19-8

(R)-4,4-diethoxy-2-(hydroxymethyl)butyl acetate

Cat. No.: B125490
CAS No.: 144461-19-8
M. Wt: 234.29 g/mol
InChI Key: UFSFOZXONNJSBH-SNVBAGLBSA-N
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Description

®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate typically involves the esterification of ®-4,4-diethoxy-2-(hydroxymethyl)butanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under mild conditions, with the temperature maintained between 0°C and room temperature to prevent any side reactions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: ®-4,4-diethoxy-2-(carboxymethyl)butanoic acid.

    Reduction: ®-4,4-diethoxy-2-(hydroxymethyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate depends on its specific application. In drug development, it may act as a prodrug, where the ester group is hydrolyzed in the body to release the active drug. The molecular targets and pathways involved would vary based on the specific drug design and intended therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    ®-4,4-diethoxy-2-(hydroxymethyl)butanol: Similar structure but lacks the acetate group.

    ®-4,4-diethoxy-2-(carboxymethyl)butanoic acid: Oxidized form with a carboxylic acid group.

    ®-4,4-diethoxy-2-(methyl)butyl acetate: Similar ester but with a methyl group instead of a hydroxymethyl group.

Uniqueness

®-4,4-diethoxy-2-(hydroxymethyl)butyl acetate is unique due to its combination of ester and ether functional groups, which provide versatility in chemical reactions and potential applications. Its specific stereochemistry (R-configuration) also adds to its uniqueness, as it can interact differently with biological systems compared to its enantiomer.

Properties

IUPAC Name

[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c1-4-14-11(15-5-2)6-10(7-12)8-16-9(3)13/h10-12H,4-8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSFOZXONNJSBH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CO)COC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C[C@H](CO)COC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567675
Record name (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144461-19-8
Record name (2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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